molecular formula C15H17NO3S B13819552 Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- CAS No. 42803-77-0

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-

Cat. No.: B13819552
CAS No.: 42803-77-0
M. Wt: 291.4 g/mol
InChI Key: KVBANSJOXDHNIW-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-, is a substituted benzenesulfonic acid derivative characterized by a sulfonic acid (-SO₃H) group at position 1 and an N-ethyl-N-benzylamino (-N(CH₂CH₃)(CH₂C₆H₅)) substituent at position 3 of the benzene ring. This compound belongs to a class of sulfonic acids widely utilized in pharmaceuticals, dyes, and industrial catalysts due to their strong acidity and structural versatility . The ethyl(phenylmethyl)amino group introduces steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonic acids like sulfanilic acid (4-aminobenzenesulfonic acid) or metanilic acid (3-aminobenzenesulfonic acid). Analytical methods, such as reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, are employed for separation and characterization .

Properties

CAS No.

42803-77-0

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]benzenesulfonic acid

InChI

InChI=1S/C15H17NO3S/c1-2-16(12-13-7-4-3-5-8-13)14-9-6-10-15(11-14)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19)

InChI Key

KVBANSJOXDHNIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- typically involves the reaction of benzenesulfonic acid with ethyl(phenylmethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and solvent concentrations to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, substituted benzenesulfonic acids, and other functionalized aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-, with structurally or functionally related sulfonic acids and sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Solubility pKa Applications Key Research Findings
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- C₁₅H₁₇NO₃S ~291.3 3-[N-ethyl-N-benzylamino] Low (lipophilic) ~0.8 Pharmaceuticals (besylate salts), dyes Potential membrane interaction due to charge and lipophilicity
Sulfanilic acid (4-aminobenzenesulfonic acid) C₆H₇NO₃S 173.19 4-amino High (hydrophilic) ~3.0 Dyes, drugs, analytical reagents Key intermediate in azo dye synthesis
Metanilic acid (3-aminobenzenesulfonic acid) C₆H₇NO₃S 173.19 3-amino Moderate ~3.2 Dye precursors Used in sulfonated azo dyes
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- C₁₄H₁₃F₃N₂O₂S 346.33 3-amino-4-methyl, N-[4-CF₃-phenyl] Low (lipophilic) ~10.0 Carbonic anhydrase inhibitors Selective inhibition of human carbonic anhydrases
Benzenesulfonic acid, 3-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- (CAS 68400-40-8) C₂₈H₂₇N₃O₅S₂ 549.66 Azo, ethylbenzylamino, 4-methylsulfonyl Low (lipophilic) N/A Dyes, analytical standards Analyzed via HPLC with acetonitrile/water/phosphoric acid

Key Insights:

Acidity and Reactivity: The parent benzenesulfonic acid has a pKa of ~0.8 due to the strong electron-withdrawing -SO₃H group . Substituents like amino groups (e.g., sulfanilic acid) slightly increase pKa (~3.0–3.2) via electron donation . The ethyl(phenylmethyl)amino group in the target compound likely has minimal electronic effects, retaining strong acidity (~0.8) critical for catalysis or salt formation in pharmaceuticals.

Solubility and Permeability: The ethylbenzylamino substituent enhances lipophilicity, reducing water solubility compared to sulfanilic acid. This property may favor its use in lipid-soluble drug formulations (e.g., besylate salts) . Studies on chitosan membranes show that charged sulfonic acids interact with membranes via electrostatic forces; bulkier substituents like ethylbenzylamino may enhance permeability in low-pH environments .

Applications: Pharmaceuticals: The target compound’s lipophilicity makes it suitable as a counterion for cationic drugs, improving bioavailability . Dyes: Azo-linked derivatives (e.g., CAS 68400-40-8) are used in dye synthesis, where the ethylbenzylamino group may stabilize chromophores . Catalysis: As a strong acid, it could act as a catalyst in esterification or peptide synthesis, similar to simpler benzenesulfonic acids .

Research Findings: Sulfonamides (e.g., 3-amino-4-methyl-N-[4-trifluoromethylphenyl]benzenesulfonamide) exhibit enzyme inhibition but require specific substituents for selectivity . In contrast, sulfonic acids like the target compound are more acidic and suited for industrial applications. Membrane studies indicate that substituent size and charge dictate permeability; the target’s bulky group may reduce diffusion rates compared to smaller analogs like theophylline or benzenesulfonic acid .

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